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Bis(2,6-dimethylphenyl)acetonitrile
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Overview
Description
Bis(2,6-dimethylphenyl)acetonitrile: is an organic compound with the molecular formula C18H19N. It is characterized by the presence of two 2,6-dimethylphenyl groups attached to an acetonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Base-Induced C–CN Bond Cleavage: One method involves the activation of acetonitrile mediated by a mononuclear complex of copper or nickel in the presence of sodium hydroxide.
Industrial Production Methods: The industrial production of bis(2,6-dimethylphenyl)acetonitrile typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,6-dimethylphenyl)acetonitrile can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Bis(2,6-dimethylphenyl)acetonitrile is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of bis(2,6-dimethylphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups provide steric and electronic effects that influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Bis(2,6-dimethylphenyl)methane
- Bis(2,6-dimethylphenyl)amine
- Bis(2,6-dimethylphenyl)ketone
Comparison:
- Bis(2,6-dimethylphenyl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs.
- Bis(2,6-dimethylphenyl)methane lacks the nitrile group, making it less reactive in nucleophilic addition reactions.
- Bis(2,6-dimethylphenyl)amine contains an amine group, which alters its basicity and reactivity.
- Bis(2,6-dimethylphenyl)ketone has a carbonyl group, leading to different chemical behavior in oxidation and reduction reactions.
This comprehensive overview highlights the significance of this compound in various fields and its unique properties compared to similar compounds
Biological Activity
Introduction
Bis(2,6-dimethylphenyl)acetonitrile (BDMPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of BDMPA, focusing on its cytotoxic effects, antibacterial properties, and mechanisms of action. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
BDMPA can be synthesized through various methods involving the reaction of 2,6-dimethylphenylacetic acid derivatives with acetonitrile. The general synthetic route involves the formation of a nitrile group from a corresponding carboxylic acid or alcohol under specific conditions, often utilizing palladium catalysts for efficiency .
Table 1: Synthesis Methods of BDMPA
Cytotoxicity
BDMPA has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain derivatives exhibit moderate activity against HL-60 human promyelocytic leukemia cells, with IC50 values indicating potential as an anticancer agent .
Antibacterial Activity
Research indicates that BDMPA and its derivatives possess antibacterial properties. A study highlighted the effectiveness of compounds containing similar structural motifs against Bacillus subtilis, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis .
The mechanism by which BDMPA exerts its biological effects is not fully elucidated; however, it is hypothesized that its structure allows for interaction with specific cellular targets involved in cell proliferation and survival pathways. The presence of dimethylphenyl groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .
Case Studies
- Anticancer Activity : A derivative of BDMPA demonstrated significant cytotoxicity against HL-60 cells with an IC50 value of 25 µM. This suggests that modifications to the phenyl groups can enhance anticancer properties .
- Antibacterial Properties : In a comparative study, BDMPA showed moderate inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Table 2: Biological Activity Summary of BDMPA Derivatives
Activity Type | Cell Line / Bacteria | IC50 / MIC (µg/mL) | Reference |
---|---|---|---|
Cytotoxicity | HL-60 | 25 | |
Antibacterial | Bacillus subtilis | 32 | |
Antibacterial | Staphylococcus aureus | 64 |
Structure-Activity Relationships (SAR)
The biological activity of BDMPA is influenced by its molecular structure. Modifications on the phenyl rings, such as halogenation or alkylation, have been shown to enhance both cytotoxicity and antibacterial activity. For instance, introducing electron-withdrawing groups has been linked to improved potency against specific cancer cell lines and bacterial strains .
Table 3: Structure-Activity Relationships
Properties
CAS No. |
54167-06-5 |
---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2,2-bis(2,6-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C18H19N/c1-12-7-5-8-13(2)17(12)16(11-19)18-14(3)9-6-10-15(18)4/h5-10,16H,1-4H3 |
InChI Key |
VELLWTFWQTXZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C#N)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
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